Boc-Thr-OSu

Peptide Synthesis Chemical Kinetics Active Ester Reactivity

Racemization during L-threonine coupling compromises peptide integrity. Boc-Thr-OSu (CAS 63076-44-8) is a pre-activated N-hydroxysuccinimide ester that eliminates in situ activation risks, preserving both α- and β-carbon stereocenters for bioactive peptide production. • Minimizes epimerization at C2/C3 versus free acid protocols (Boc-Thr-OH + DCC/HBTU). • Orthogonal Boc protection enables combined Fmoc/Boc strategies for branched or cyclic peptides. • Streamlines SPPS workflows-no coupling reagent pre-activation step, reducing solvent consumption.

Molecular Formula C13H20N2O7
Molecular Weight 316.31 g/mol
CAS No. 63076-44-8
Cat. No. B558049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Thr-OSu
CAS63076-44-8
SynonymsPhthaloyl-L-Valine; PHT-VAL-OH; 6306-54-3; (2s)-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-methylbutanoicacid; (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoicacid; NSC-27515; N,N-Phthaloylvaline; AC1Q1NR4; AC1Q5QO5; NCIStruc1_000534; NCIStruc2_000483; SCHEMBL542855; AC1L5H37; CHEMBL1741470; CTK5B7349; ZINC40938; MolPort-001-795-045; KST-1A7650; ACT10875; NCI27515; NSC22912; ANW-41483; AR-1A3143; CCG-38006; NCGC00013342
Molecular FormulaC13H20N2O7
Molecular Weight316.31 g/mol
Structural Identifiers
SMILESCC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C13H20N2O7/c1-7(16)10(14-12(20)21-13(2,3)4)11(19)22-15-8(17)5-6-9(15)18/h7,10,16H,5-6H2,1-4H3,(H,14,20)
InChIKeyAHKOXQQXRXTKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Thr-OSu: Pre-Activated Building Block for Peptide Synthesis


Boc-Thr-OSu (N-(tert-Butoxycarbonyl)-L-threonine N-hydroxysuccinimide ester; CAS 63076-44-8) is a protected and pre-activated amino acid derivative widely employed as a building block in peptide synthesis. It combines an acid-labile Boc (tert-butyloxycarbonyl) protecting group on the α-amine with an N-hydroxysuccinimide (OSu) ester at the carboxyl terminus [1]. The OSu ester functions as an excellent leaving group, enabling direct and efficient amide bond formation with free amines without the need for additional in situ coupling reagents [2]. This pre-activation strategy is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS) protocols, streamlining the assembly of complex sequences containing the sterically hindered, β-branched L-threonine residue.

Boc-Thr-OSu: Risks of Generic Substitution


In the context of assembling peptides containing a sterically demanding L-threonine residue, generic substitution of Boc-Thr-OSu with a free acid (e.g., Boc-Thr-OH) or a different activated ester is scientifically unsound. The use of Boc-Thr-OH necessitates the in situ addition of coupling reagents (e.g., DCC, HBTU) which can introduce variable activation efficiencies and, crucially, elevate the risk of racemization or epimerization at the chiral α- and β-carbons of threonine, especially in the presence of a base [1]. Conversely, substituting with a faster-reacting active ester, such as a pentafluorophenyl (OPfp) ester, may provide different reaction kinetics that can lead to unexpected side reactions or reduced selectivity in complex peptide couplings . Boc-Thr-OSu is a specific tool chosen for its unique, well-characterized balance of reactivity and stability profile, which is optimized for incorporating the L-threonine residue with high stereochemical fidelity.

Boc-Thr-OSu: Comparative Evidence Guide


Coupling Kinetics: OSu vs. OPfp Ester

The coupling rate of the succinimidyl (OSu) ester of Boc-amino acids is quantifiably slower than that of the pentafluorophenyl (OPfp) ester, as determined by second-order rate constant measurements. This characteristic allows for greater control during coupling, potentially reducing unwanted side reactions. [1]

Peptide Synthesis Chemical Kinetics Active Ester Reactivity

Racemization-Free Peptide Bond Formation

The use of N-hydroxysuccinimide (HOSu) active esters is a well-established method for achieving racemization-free peptide synthesis. A study demonstrated that coupling through the N-hydroxysuccinimide ester gave stereochemically pure product, whereas other activation methods led to significant racemization. [1]

Peptide Chemistry Stereochemistry Racemization Suppression

Eliminates Coupling Reagent Requirement

Unlike Boc-Thr-OH, which requires a separate coupling reagent (e.g., DCC, HBTU), Boc-Thr-OSu is a pre-activated species. The OSu ester moiety is an excellent leaving group that reacts directly with amine nucleophiles. This eliminates the need for additional activating agents, thereby reducing the complexity of the reaction mixture and minimizing byproduct formation. [1]

Peptide Synthesis Solid-Phase Synthesis Reagent Reduction

Orthogonal Boc/Fmoc Protection

The Boc protecting group on Boc-Thr-OSu is acid-labile, making it orthogonal to the base-labile Fmoc protecting group. This fundamental orthogonality allows for the simultaneous or sequential use of Boc- and Fmoc-protected amino acids in the same synthetic sequence without cross-reactivity. In contrast, Fmoc-Thr-OSu, which is base-labile, would be deprotected under the conditions required for Fmoc removal, limiting its utility in orthogonal synthesis strategies.

Peptide Chemistry Protecting Group Orthogonality Boc/Fmoc Strategies

Tetrapeptide Intermediate Synthesis

A patent describes a novel synthesis of the tetrapeptide TFA-Gly-Pro-Thr-Ala-OH, a stable and storable intermediate. The method specifically utilizes Boc-Thr-OSu as one of the building blocks and reports achieving a high overall yield. This demonstrates the compound's proven utility in a tangible, industrially-relevant synthetic process. [1]

Pharmaceutical Process Chemistry Peptide Drug Synthesis Tetrapeptide

Boc-Thr-OSu: Key Application Scenarios


High Stereochemical Purity Peptide Synthesis

Boc-Thr-OSu is the preferred reagent for incorporating the L-threonine residue into peptides where preserving the C2 (α) and C3 (β) stereocenters is critical. This scenario is common in the production of bioactive peptides, peptide-based therapeutics, and analytical standards. The pre-activated OSu ester minimizes racemization risk compared to in situ activation of Boc-Thr-OH, as supported by class-level evidence [1]. This ensures the final peptide product maintains its intended biological function and analytical purity.

Orthogonal Boc/Fmoc Protection Strategy

This compound is ideally suited for advanced peptide synthesis projects that require the orthogonal combination of Boc and Fmoc protecting groups. The acid-labile Boc group on Boc-Thr-OSu remains completely stable during the basic deprotection of Fmoc groups (e.g., with piperidine), and vice versa. This orthogonality allows for the selective and sequential deprotection of different amino functionalities on the growing peptide chain, enabling the synthesis of cyclic peptides, branched peptides, or peptides with side-chain modifications that would be impossible with a single protection strategy [1].

SPPS with Controlled Coupling Kinetics

In automated or manual SPPS, Boc-Thr-OSu provides a reactivity profile that is beneficial for certain challenging sequences. While its coupling rate is lower than that of an OPfp ester [1], this intermediate reactivity can prevent 'hot spot' reactions and improve overall coupling homogeneity, especially when incorporating the sterically hindered threonine residue. Its use also simplifies the SPPS cycle by eliminating the need for an additional coupling reagent pre-activation step, thereby reducing the number of washing steps and solvent consumption [2].

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